molecular formula C15H13FO3 B1427345 Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate CAS No. 1355246-83-1

Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate

Cat. No.: B1427345
CAS No.: 1355246-83-1
M. Wt: 260.26 g/mol
InChI Key: CPEBTCDECJGSMF-UHFFFAOYSA-N
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Description

Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate is a methyl ester derivative of benzoic acid featuring a substituted phenyl group at the 4-position. The substituents on the phenyl ring include a fluorine atom at the 5-position and a methoxy group at the 2-position.

Properties

IUPAC Name

methyl 4-(5-fluoro-2-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-8-7-12(16)9-13(14)10-3-5-11(6-4-10)15(17)19-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEBTCDECJGSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741462
Record name Methyl 5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355246-83-1
Record name [1,1′-Biphenyl]-4-carboxylic acid, 5′-fluoro-2′-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355246-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate can be synthesized through a multi-step process involving the esterification of 4-(5-fluoro-2-methoxyphenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in the 5-fluoro-2-methoxyphenyl moiety. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features Reference
Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate 5-F, 2-OCH₃ (phenyl) C₁₅H₁₃FO₃ 260.26 Balanced polarity; potential for H-bonding N/A
Methyl 4-(4-fluorophenyl)benzoate (C4 in [2]) 4-F (quinoline-linked phenyl) C₂₁H₁₈FN₃O₃ 379.38 Piperazine-quinoline backbone; higher complexity
Methyl 5-bromo-2-fluoro-4-methylbenzoate [12] 5-Br, 2-F, 4-CH₃ (benzoate) C₁₀H₉BrFO₂ 260.08 Increased lipophilicity (Br vs. F)
Methyl (S)-4-(2-(3-(2-fluorophenyl)ureido)-2-phenylacetamido)benzoate (4d) [6] 2-F (phenylurea) C₂₃H₂₀FN₃O₄ 421.42 Ureido group enhances solubility; chiral center

Key Observations :

  • Substituent Position : The 5-fluoro and 2-methoxy arrangement in the target compound contrasts with analogues like C4 (4-fluorophenyl) and 4d (2-fluorophenylurea) , where substituent positions alter electronic distribution and steric effects.
  • Lipophilicity : Bromine in Methyl 5-bromo-2-fluoro-4-methylbenzoate increases logP compared to the target compound’s fluorine .

Challenges :

  • Regioselectivity : Introducing substituents at specific positions (e.g., 5-fluoro vs. 4-fluoro) requires careful control of reaction conditions .
  • Purification : Chromatography (e.g., flash column with chloroform ) is critical for isolating pure products, especially for polar derivatives like 4d .

Biological Activity

Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antidiabetic, and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure

The compound can be structurally represented as follows:

Methyl 4 5 fluoro 2 methoxyphenyl benzoate\text{Methyl 4 5 fluoro 2 methoxyphenyl benzoate}

The structure features a benzoate moiety with a methoxy group and a fluorine substituent, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives of benzoate compounds, including this compound.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL) against MRSAMIC (µg/mL) against E. coli
This compoundTBDTBD
Compound A62.5125
Compound B31.25250

Note: TBD indicates that specific data for the compound is yet to be determined.

Mechanism of Action : The antimicrobial activity is generally attributed to inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, which are critical for bacterial survival.

Antidiabetic Activity

This compound has also been investigated for its potential antidiabetic effects. In vitro studies show that certain derivatives exhibit significant inhibition of DPP-IV (Dipeptidyl Peptidase IV), an enzyme involved in glucose metabolism.

Table 2: DPP-IV Inhibition Potency

Compound NameIC50 (µM)
This compoundTBD
Compound C28.13
Compound D34.94

The compound's ability to lower blood glucose levels in diabetic models suggests it could be a lead for developing new antidiabetic agents.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Table 3: Anticancer Activity

Cell LineIC50 (µM)
HeLa (Cervical Cancer)TBD
MCF-7 (Breast Cancer)TBD

Case Studies

  • Case Study A : A study involving the administration of this compound in diabetic rats demonstrated a significant reduction in fasting blood glucose levels compared to controls.
  • Case Study B : In vitro assays on MRSA showed that the compound exhibited bactericidal properties, with effective concentrations leading to significant reductions in bacterial viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate
Reactant of Route 2
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Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate

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